molecular formula C20H16FN5O2 B11123393 N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11123393
M. Wt: 377.4 g/mol
InChI Key: FSVKJXOESQPUKD-UHFFFAOYSA-N
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Description

“N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a synthetic organic compound that belongs to the class of triazatricyclo compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzylamine, methylamine, and various triazatricyclo intermediates. The reaction conditions may involve:

    Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the formation of the triazatricyclo ring structure.

    Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion of reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To optimize reaction efficiency and yield.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

“N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Materials Science: In the development of novel materials with unique properties.

Biology

    Biological Probes: As a tool for studying biological processes.

    Drug Development:

Medicine

    Therapeutic Agents: Potential use in the treatment of various diseases.

Industry

    Chemical Manufacturing: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Involvement in signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • N-[(4-bromophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of “N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C20H16FN5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H16FN5O2/c1-25-17(22)14(19(27)23-11-12-5-7-13(21)8-6-12)10-15-18(25)24-16-4-2-3-9-26(16)20(15)28/h2-10,22H,11H2,1H3,(H,23,27)

InChI Key

FSVKJXOESQPUKD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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